molecular formula C11H20N4O5 B3121628 H-Ala-Ala-Gln-OH CAS No. 290312-62-8

H-Ala-Ala-Gln-OH

Cat. No. B3121628
M. Wt: 288.3 g/mol
InChI Key: BUANFPRKJKJSRR-ACZMJKKPSA-N
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Description

H-Ala-Ala-Gln-OH is a dipeptide consisting of alanine and glutamine . It is widely used in medical and nutritional fields . It is a stable substitute for glutamine in cell culture media, tolerating autoclaving and liberating a lower amount of undesired ammonia than glutamine . It has also found use as a glutamine source in parenteral nutrition .


Synthesis Analysis

The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity . Immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . Calcium alginate beads were found to be the most proper entrapment carrier for the production of Ala-Gln .


Molecular Structure Analysis

The H-Ala-Ala-Gln-OH molecule contains a total of 39 bonds. There are 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

H-Ala-Ala-Gln-OH has a molecular formula of C11H20N4O5 and an average mass of 288.300 Da . It has a boiling point of 747.1±60.0 °C at 760 mmHg and a flash point of 405.6±32.9 °C . It has 9 H bond acceptors, 7 H bond donors, 8 freely rotating bonds, and 1 rule of 5 violations .

Scientific Research Applications

Protective Effects in Biological Systems

Research has demonstrated the protective effects of amino acids like alanine (Ala) and glutamine (Gln) against oxidative damage in biological systems. For example, a study by Li et al. (2013) explored how these amino acids protect fish erythrocytes from hydroxyl radical-induced apoptosis and oxidative damage, suggesting their potential role in cellular defense mechanisms against oxidative stress (Li et al., 2013).

Conformational Studies and Chemical Reactions

The conformation and reactivity of amino acids in the presence of hydroxyl radicals were investigated to understand their role in protein unfolding and diseases. Owen et al. (2012) conducted a theoretical study comparing the hydrogen abstraction reaction cycles of glycine and alanine residues, providing insights into the molecular basis of peptide and protein reactivity (Owen et al., 2012).

Fermentative Production and Structural Analysis

Technological advances have enabled the fermentative production of dipeptides like L-Alanyl-L-Glutamine, highlighting the importance of efficient manufacturing methods for clinical and nutritional applications. Tabata and Hashimoto (2007) described a novel method using a metabolically engineered Escherichia coli strain, showcasing the potential for scalable production (Tabata & Hashimoto, 2007).

Safety And Hazards

H-Ala-Ala-Gln-OH is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of accident or unwellness, seek medical advice immediately . If inhaled, remove the person to fresh air and keep comfortable for breathing . After contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUANFPRKJKJSRR-ACZMJKKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Ala-Gln-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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